An In-depth Technical Guide to the Chemical Properties of 1,6-dimethyl-1H-indazol-4-amine
An In-depth Technical Guide to the Chemical Properties of 1,6-dimethyl-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of pharmacologically active agents. Within this esteemed class of heterocycles, 1,6-dimethyl-1H-indazol-4-amine emerges as a compound of significant interest. Its unique substitution pattern—featuring a primary amine at the 4-position and methyl groups at the 1 and 6-positions—presents a tantalizing molecular framework for the exploration of novel chemical space and the development of targeted therapeutics.
This technical guide is born out of the necessity for a consolidated, in-depth resource on the chemical properties of 1,6-dimethyl-1H-indazol-4-amine. It is designed to be a living document for the bench chemist and drug discovery professional, offering not just a compilation of data, but a narrative that weaves together the fundamental characteristics, synthetic strategies, reactivity profile, and potential applications of this intriguing molecule. Our aim is to provide a foundational understanding that will empower researchers to harness the full potential of 1,6-dimethyl-1H-indazol-4-amine in their scientific endeavors. While publicly available experimental data for this specific molecule is somewhat limited, this guide endeavors to provide a comprehensive overview by drawing upon data from commercial suppliers, analogous structures, and established principles of heterocyclic chemistry.
Core Molecular Attributes and Physicochemical Properties
1,6-dimethyl-1H-indazol-4-amine is a bicyclic aromatic amine with the molecular formula C₉H₁₁N₃. The presence of the indazole core, a fusion of benzene and pyrazole rings, imparts a unique electronic and steric environment that dictates its chemical behavior.
Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | 1,6-dimethyl-1H-indazol-4-amine | N/A |
| CAS Number | 90887-03-9 | [1] |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.21 g/mol | [1] |
| PubChem CID | 75524957 | [1] |
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| pKa (of the conjugate acid) | ~4-5 | The basicity of the 4-amino group is expected to be similar to other arylamines, influenced by the electron-donating and -withdrawing effects of the indazole ring system. |
| LogP | Not available | The molecule possesses both hydrophobic (dimethylated indazole core) and hydrophilic (amino group) features, suggesting moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, methanol, and dichloromethane. | The amine functionality may allow for salt formation to enhance aqueous solubility. |
Synthesis and Characterization
The synthesis of substituted indazoles is a well-established field in organic chemistry. While a specific, detailed experimental protocol for 1,6-dimethyl-1H-indazol-4-amine is not extensively published in peer-reviewed literature, a plausible synthetic route can be extrapolated from known methodologies for analogous compounds. A logical approach would involve the construction of the indazole core followed by functional group manipulations.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A feasible retrosynthetic approach would start from a readily available substituted aniline.
Figure 1: Retrosynthetic analysis of 1,6-dimethyl-1H-indazol-4-amine.
Illustrative Synthetic Protocol
The following is a generalized, multi-step protocol based on established indazole syntheses. Optimization of each step would be necessary for high-yielding and pure product formation.
Step 1: Nitration of a Substituted Toluene
-
To a cooled solution of a suitable 2,5-dimethylaniline derivative in a strong acid (e.g., sulfuric acid), add a nitrating agent (e.g., nitric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Pour the reaction mixture over ice and neutralize with a base to precipitate the nitro-aniline product.
-
Filter, wash with water, and dry the crude product.
Step 2: Diazotization and Cyclization to form the Indazole Ring
-
Dissolve the nitro-aniline from Step 1 in an appropriate solvent (e.g., acetic acid).
-
Add a solution of sodium nitrite in water dropwise at a low temperature to form the diazonium salt.
-
Heat the reaction mixture to induce cyclization to the corresponding 6-methyl-4-nitro-1H-indazole.
-
Cool the reaction and isolate the product by filtration.
Step 3: N-Methylation of the Indazole
-
To a solution of the 6-methyl-4-nitro-1H-indazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Step 4: Reduction of the Nitro Group
-
Dissolve the N-methylated nitro-indazole from Step 3 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction by TLC until completion.
-
Filter the catalyst and concentrate the filtrate to obtain the crude 1,6-dimethyl-1H-indazol-4-amine.
-
Purify the product by column chromatography or recrystallization.
Figure 2: Proposed synthetic workflow for 1,6-dimethyl-1H-indazol-4-amine.
Spectroscopic Characterization
Structural elucidation and purity assessment of 1,6-dimethyl-1H-indazol-4-amine would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure. Chemical suppliers such as BLDpharm may provide analytical data upon request[2].
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the two methyl groups, and the amine protons. The aromatic protons will likely appear as doublets or singlets in the range of 6.5-8.0 ppm. The N-methyl and C-methyl protons will each exhibit a singlet, likely in the regions of 3.5-4.0 ppm and 2.0-2.5 ppm, respectively. The amine protons will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine distinct carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (100-150 ppm), while the methyl carbons will appear in the upfield region (10-40 ppm).
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the methyl groups and aromatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-N stretching: A band in the 1250-1350 cm⁻¹ region for the aromatic amine C-N bond.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161.
Chemical Reactivity and Stability
The reactivity of 1,6-dimethyl-1H-indazol-4-amine is governed by the interplay of the electron-rich aromatic system, the nucleophilic amino group, and the steric influence of the methyl substituents.
Reactivity of the Amino Group
The primary amine at the 4-position is a key site for chemical modification. It can undergo a variety of reactions typical for aromatic amines:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although over-alkylation can be a challenge.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Figure 3: Key reactions of the 4-amino group.
Electrophilic Aromatic Substitution
The indazole ring is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The amino group is a strong activating group and is ortho-, para-directing. The methyl groups are weakly activating. The pyrazole portion of the indazole ring can also influence the regioselectivity.
Stability and Storage
1,6-dimethyl-1H-indazol-4-amine is expected to be a stable solid under normal laboratory conditions. However, like many amines, it may be sensitive to light and air over prolonged periods. It is advisable to store the compound in a tightly sealed container in a cool, dark, and dry place.
Potential Applications in Drug Discovery
The indazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The specific substitution pattern of 1,6-dimethyl-1H-indazol-4-amine makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets.
-
Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Other Therapeutic Areas: Indazole derivatives have also shown promise as anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.
Safety and Handling
Based on safety data for similar aromatic amines, 1,6-dimethyl-1H-indazol-4-amine should be handled with appropriate precautions.
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.
Conclusion
1,6-dimethyl-1H-indazol-4-amine is a valuable heterocyclic building block with significant potential for the development of novel chemical entities in the field of drug discovery. While a comprehensive set of experimental data for this specific molecule is not yet fully available in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and further exploration. As research in this area continues, a more complete understanding of the chemical and biological properties of this promising compound will undoubtedly emerge.
References
-
Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
American Elements. (n.d.). 1,6-dimethyl-1H-indazol-4-amine. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Zhang, Y., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291.
- Google Patents. (n.d.). Methods for preparing indazole compounds.
-
U.S. Environmental Protection Agency. (n.d.). 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
- Google Patents. (n.d.). Synthesis method of indazole compound.
- Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
-
Wiley. (n.d.). Wiley Registry® of Mass Spectral Data, 11th Edition. Retrieved from [Link]
- ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine.
- Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
- ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)
-
National Institute of Standards and Technology. (n.d.). 1H-Indazole. Retrieved from [Link]
- ResearchG
- BenchChem. (2025). Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide.
- Lu, Y., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100414.
- MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
-
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
- New York University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- U.S. Geological Survey. (2017).
- SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum.
- GovInfo. (1978).
- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data Interpretation of 1,5-dimethyl-1H-pyrazol-3-amine.
